2-(3-Chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholine 2-(3-Chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholine
Brand Name: Vulcanchem
CAS No.: 119491-62-2
VCID: VC20816195
InChI: InChI=1S/C20H24ClNO/c1-20(2,14-16-7-4-3-5-8-16)22-11-12-23-19(15-22)17-9-6-10-18(21)13-17/h3-10,13,19H,11-12,14-15H2,1-2H3
SMILES: CC(C)(CC1=CC=CC=C1)N2CCOC(C2)C3=CC(=CC=C3)Cl
Molecular Formula: C20H24ClNO
Molecular Weight: 329.9 g/mol

2-(3-Chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholine

CAS No.: 119491-62-2

Cat. No.: VC20816195

Molecular Formula: C20H24ClNO

Molecular Weight: 329.9 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholine - 119491-62-2

Specification

CAS No. 119491-62-2
Molecular Formula C20H24ClNO
Molecular Weight 329.9 g/mol
IUPAC Name 2-(3-chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholine
Standard InChI InChI=1S/C20H24ClNO/c1-20(2,14-16-7-4-3-5-8-16)22-11-12-23-19(15-22)17-9-6-10-18(21)13-17/h3-10,13,19H,11-12,14-15H2,1-2H3
Standard InChI Key WVZRWNPPXYLQBI-UHFFFAOYSA-N
SMILES CC(C)(CC1=CC=CC=C1)N2CCOC(C2)C3=CC(=CC=C3)Cl
Canonical SMILES CC(C)(CC1=CC=CC=C1)N2CCOC(C2)C3=CC(=CC=C3)Cl

Introduction

Chemical Identity and Structure

2-(3-Chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholine is a substituted morpholine compound characterized by a six-membered heterocyclic ring containing both oxygen and nitrogen atoms. The compound is also referred to as 4-TERT-BUTYL-2-(3-CHLOROPHENYL)-2-(PHENYLETHYL)-MORPHOLINE in some chemical databases, reflecting the tertiary butyl-like fragment formed by the 2-methyl-1-phenylpropan-2-yl substituent at the 4-position . The molecular structure features three key components: a morpholine ring system that serves as the central scaffold, a 3-chlorophenyl group attached at the 2-position, and a 2-methyl-1-phenylpropan-2-yl substituent at the 4-position.

The compound is registered with CAS Number 119491-62-2 and possesses the molecular formula C₂₀H₂₄ClNO . This corresponds to a calculated exact mass of 329.15500 atomic mass units, with the chlorine atom contributing to its distinctive isotopic pattern in mass spectrometry analyses . The presence of the chlorine atom at the meta position of one phenyl ring creates an asymmetric electron distribution, potentially influencing the compound's reactivity patterns and binding capabilities.

The morpholine ring, with its oxygen and nitrogen atoms positioned in a 1,4-relationship, provides a conformationally restricted structure that can serve as a pharmacophore in bioactive molecules. This structural arrangement allows for specific spatial orientation of the aromatic substituents, which may contribute to the compound's potential biological activity through defined interactions with target proteins.

Structural Representation

Physicochemical Properties

2-(3-Chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholine exhibits a range of physicochemical properties that determine its behavior in various chemical and biological systems. These properties are crucial for understanding its potential applications and handling requirements.

Physical Properties

The compound exists as a solid at room temperature with distinct physical characteristics that influence its processing and formulation. Key physical parameters are summarized in Table 1 below:

Table 1: Physical Properties of 2-(3-Chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholine

PropertyValueUnit
Molecular Weight329.86400g/mol
Density1.131g/cm³
Boiling Point433.2°C at 760 mmHg
Flash Point215.8°C
Vapor Pressure1.04 × 10⁻⁷mmHg at 25°C
Index of Refraction1.569-
Melting PointNot Available-

The high boiling and flash points indicate considerable thermal stability, which is advantageous for processing at elevated temperatures without decomposition . The low vapor pressure suggests minimal volatility at room temperature, reducing inhalation exposure risks during handling . These physical characteristics collectively define a compound that remains stable under standard laboratory conditions and requires high-energy inputs for phase transitions.

Chemical Properties and Molecular Descriptors

The chemical behavior of 2-(3-Chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholine is influenced by its functional groups and structural features. Several calculated molecular descriptors provide insight into its chemical properties:

Table 2: Chemical Properties and Molecular Descriptors

PropertyValueSignificance
Molecular FormulaC₂₀H₂₄ClNOComposition
Exact Mass329.15500Mass spectrometry identification
LogP4.67250Measure of lipophilicity
Polar Surface Area (PSA)12.47000Indicator of membrane permeability
HS Code2934999090Customs classification for heterocyclic compounds

The relatively high calculated LogP value of 4.67250 indicates considerable lipophilicity, suggesting strong partitioning into non-polar environments and potential challenges for aqueous solubility . The low polar surface area (PSA) of 12.47000 is consistent with a molecule having limited hydrogen bonding capabilities, which may facilitate membrane permeation if considered for biological applications . These properties position the compound as moderately lipophilic, with implications for its solubility profile and potential application domains.

Structural Analogues and Relationships

Understanding the relationship between 2-(3-Chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholine and structurally related compounds provides context for its chemical behavior and potential applications. Several analogous compounds with similar structural elements appear in the chemical literature.

Comparison with Related Morpholine Derivatives

Table 3: Comparison with Structurally Related Compound

Property2-(3-Chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholineN-(3-chlorophenyl)-2-{[4-methyl-N-(2-methylpropyl)benzamido]methyl}morpholine-4-carboxamide
Molecular Weight329.86443.97
Molecular FormulaC₂₀H₂₄ClNOC₂₄H₃₀ClN₃O₃
LogP4.674.61
Hydrogen Bond AcceptorsNot specified5
Hydrogen Bond DonorsNot specified1
Polar Surface Area12.4749.95

This comparison reveals that despite sharing key structural elements, the additional functional groups in the related compound significantly increase its molecular weight and polar surface area, which would likely result in different solubility properties and biological behavior .

Regulatory AspectValueNotes
VAT17.0%Value-added tax rate
Tax rebate rate13.0%For eligible transactions
MFN tariff6.5%Most-favored-nation tariff rate
General tariff20.0%Standard tariff rate

This regulatory classification provides guidance for commercial transactions involving this compound, including import/export considerations and applicable taxation .

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